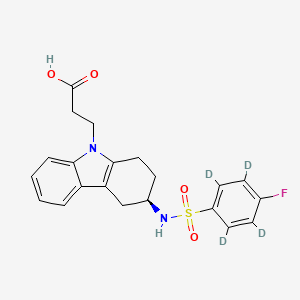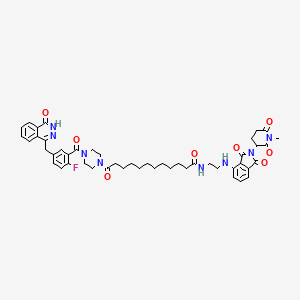
mHTT-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mHTT-IN-1 est un inhibiteur puissant de la protéine huntingtine mutante (mHTT), qui est une cause majeure de la maladie de Huntington, une maladie neurodégénérative autosomique dominante héréditaire. Le composé est conçu pour réduire les niveaux de mHTT, atténuant ainsi les effets toxiques associés à son accumulation dans les cellules neuronales .
Méthodes De Préparation
La préparation de mHTT-IN-1 implique plusieurs voies de synthèse et conditions de réaction. La synthèse commence généralement par la préparation d'intermédiaires clés, suivie de réactions de couplage pour former le produit final. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour produire this compound en quantités importantes .
Analyse Des Réactions Chimiques
mHTT-IN-1 subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier les mécanismes d'agrégation et de dégradation des protéines. En biologie, this compound est utilisé pour étudier les voies cellulaires impliquées dans l'élimination des protéines mutantes. En médecine, le composé est étudié comme un agent thérapeutique potentiel pour la maladie de Huntington, la recherche en cours se concentrant sur son efficacité et sa sécurité dans les essais cliniques. De plus, this compound a des applications industrielles dans le développement de tests diagnostiques et de plateformes de criblage de médicaments .
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition sélective de la protéine huntingtine mutante. Le composé se lie à mHTT et favorise sa dégradation par la voie autophagie-lysosomale. Ce processus réduit l'accumulation d'agrégats mHTT toxiques dans les cellules neuronales, atténuant ainsi les symptômes de la maladie de Huntington. Les cibles moléculaires de this compound comprennent la protéine mHTT elle-même et divers composants de la machinerie de l'autophagie .
Applications De Recherche Scientifique
mHTT-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of protein aggregation and degradation. In biology, this compound is employed to investigate the cellular pathways involved in the clearance of mutant proteins. In medicine, the compound is being explored as a potential therapeutic agent for Huntington’s disease, with ongoing research focusing on its efficacy and safety in clinical trials. Additionally, this compound has industrial applications in the development of diagnostic assays and drug screening platforms .
Mécanisme D'action
The mechanism of action of mHTT-IN-1 involves the selective inhibition of the mutant huntingtin protein. The compound binds to mHTT and promotes its degradation through the autophagy-lysosomal pathway. This process reduces the accumulation of toxic mHTT aggregates in neuronal cells, thereby alleviating the symptoms of Huntington’s disease. The molecular targets of this compound include the mHTT protein itself and various components of the autophagy machinery .
Comparaison Avec Des Composés Similaires
mHTT-IN-1 est unique en sa capacité à cibler sélectivement et à dégrader la protéine huntingtine mutante sans affecter la protéine huntingtine de type sauvage. Cette sélectivité est cruciale pour minimiser les effets secondaires potentiels et préserver les fonctions normales de la protéine de type sauvage. Des composés similaires comprennent les oligonucléotides antisens et les petites molécules qui ciblent mHTT pour dégradation via le système ubiquitine-protéasome ou la voie autophagie-lysosomale. Des exemples de ces composés sont WVE-003 et HTT-1533, qui présentent également une activité allèle-sélective en réduisant les niveaux de mHTT .
Propriétés
Formule moléculaire |
C18H19N7OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-2-piperazin-1-yl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19N7OS/c1-11-7-14(22-25-9-12(2)20-17(11)25)13-8-15(26)24-10-16(27-18(24)21-13)23-5-3-19-4-6-23/h7-10,19H,3-6H2,1-2H3 |
Clé InChI |
DSZATGYIYALKRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(SC4=N3)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


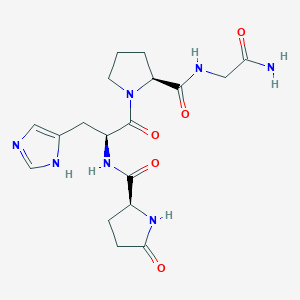
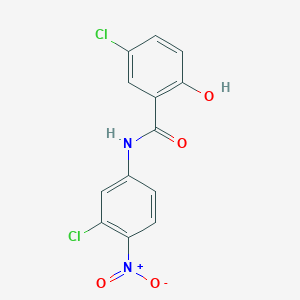
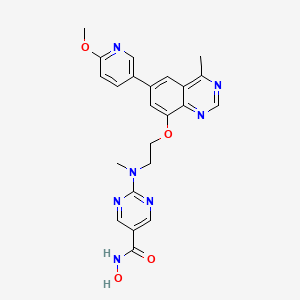
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

